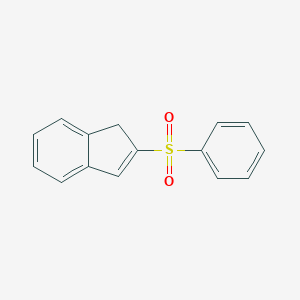
1H-inden-2-yl phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-inden-2-yl phenyl sulfone is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenylsulfonyl group attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-2-yl phenyl sulfone can be achieved through several methods. One common approach involves the condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes, and (phenylsulfonyl)acetonitrile in the presence of a reusable basic ionic liquid, such as 2-hydroxyethylammonium formate . This reaction is typically carried out under solvent-free conditions at 80°C, resulting in high yields and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Reactivity in Cycloaddition and Annulation Reactions
The sulfone group enhances electrophilicity, enabling participation in formal [3+2] cycloadditions and radical-mediated annulations :
-
Desulfonylation under acidic conditions generates diene intermediates, as observed in the formation of η2-cyclohexene complexes (e.g., 40 and 41 ) upon silica gel treatment .
-
Photoredox decarboxylative annulations with carbonyl compounds yield indanones, leveraging the sulfone’s electron-withdrawing properties to stabilize radical intermediates .
Catalytic Functionalization
-
Enantioselective thiiranium ion formation : The sulfone moiety participates in Lewis base-catalyzed sulfenofunctionalization, forming thiiranium ion intermediates (ii ) with >93:7 enantiomeric ratios .
-
Brønsted acid cocatalysis : Methanesulfonic acid (MsOH) enhances reaction rates in phenolic cyclizations, with optimal performance at 2.5–7.5 equiv relative to catalyst .
Comparative Reactivity Insights
Aplicaciones Científicas De Investigación
1H-inden-2-yl phenyl sulfone has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-inden-2-yl phenyl sulfone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfonylacetophenone: This compound shares the phenylsulfonyl group but has a different backbone structure.
2- and 3-phenylsulfonylindoles: These compounds have similar structural features but differ in the position of the phenylsulfonyl group.
Uniqueness
1H-inden-2-yl phenyl sulfone is unique due to its indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C15H12O2S |
|---|---|
Peso molecular |
256.3g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1H-indene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-15/h1-10H,11H2 |
Clave InChI |
GXLDAYWPXVHBDG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















